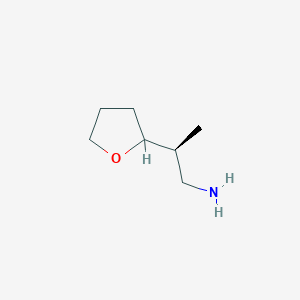![molecular formula C11H12N2O3 B2500307 6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 923690-37-3](/img/structure/B2500307.png)
6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolopyridines are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. The compound "6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" falls within this category, although it is not directly mentioned in the provided papers. However, the papers do discuss various derivatives of isoxazolopyridines, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of isoxazolopyridine derivatives often involves multi-step reactions, including methods such as 1,3-dipolar cycloaddition, Friedlander condensation, and reductions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized isoxazolopyridines . Similarly, the reduction of 3-methylisoxazolo[4,5-c]pyridines with BH3:THF leads to different reduced products depending on the substitution pattern on the isoxazole ring . These methods could potentially be adapted for the synthesis of "6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazolopyridines is characterized by the presence of a pyridine ring fused to an isoxazole ring. The substitution pattern on these rings, such as the presence of methyl, isopropyl, or other groups, can significantly influence the electronic properties and reactivity of the molecule. The papers discuss the structural characterization of these compounds using techniques like infrared (IR), Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) . These techniques would be essential in confirming the structure of "6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" after its synthesis.
Chemical Reactions Analysis
Isoxazolopyridines can undergo various chemical reactions, including dearomatization, cycloaddition, and nucleophilic addition, depending on the substituents present on the rings. For example, nitroisoxazolopyridines can react with C-nucleophiles and undergo [4+2]-cycloaddition reactions due to their electrophilic nature . These reactions are influenced by the nature of the substituent at the 6-position, which could be extrapolated to the reactivity of "6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" in the presence of various nucleophiles or during cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazolopyridines, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's suitability for various applications, including medicinal chemistry. The antiproliferative activity of certain isoxazolopyridine derivatives against tumor cell lines suggests potential applications in cancer therapy . The specific properties of "6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" would need to be studied to assess its potential uses.
Applications De Recherche Scientifique
Combinatorial Chemistry
A study by Volochnyuk et al. (2010) developed a library of fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines. This library was generated through a Combes-type reaction, showing the potential of isoxazolo[5,4-b]pyridines in combinatorial transformations like amide coupling and esterification.
Synthesis and Reduction Studies
Research by Adembri et al. (1982) explored the reduction of 3-methylisoxazolo[4,5-c]pyridine, providing insights into the chemical behavior and potential applications in synthesizing related compounds.
Antiallergic Activity
A study by Nohara et al. (1985) reported the synthesis of compounds, including isoxazolo[5,4-b]pyridines, showing antiallergic activity. They noted that compounds with an isopropyl group displayed superior activity, highlighting the therapeutic potential of these compounds.
Auxin Activity
The synthesis of isoxazolo[5,4-b]pyridine-3-acetic acids and their auxin activity were studied by Abignente et al. (1975). This research contributes to understanding the agricultural applications of these compounds.
Heterocyclic Synthons
Yakovenko and Vovk (2021) developed approaches for synthesizing biologically active heterocyclic scaffolds, including isoxazolo[5,4-b]pyridines. This research underscores the role of these compounds in developing new pharmaceutical agents.
Supramolecular Synthons
Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinic acids, including isoxazolo[5,4-b]pyridines. They explored the occurrence of supramolecular synthons, crucial for crystal engineering strategies.
Propriétés
IUPAC Name |
3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-5(2)8-4-7(11(14)15)9-6(3)13-16-10(9)12-8/h4-5H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILQHLKPPRZHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | |
CAS RN |
923690-37-3 |
Source


|
| Record name | 3-methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)
![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)
![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)
